![molecular formula C25H32N2O7 B13748916 Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate CAS No. 27124-12-5](/img/structure/B13748916.png)
Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 18-beta-acetoxy-10,17-alpha-dimethoxy-3-oxo-2,3-seco-20-alpha-yohimbane-16-beta-carboxylate is a complex organic compound with potential biological activity. Its intricate structure suggests it may have unique properties that could be valuable in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 18-beta-acetoxy-10,17-alpha-dimethoxy-3-oxo-2,3-seco-20-alpha-yohimbane-16-beta-carboxylate involves multiple steps, typically starting with the preparation of the yohimbane skeleton. This is followed by specific functional group modifications to introduce the acetoxy, dimethoxy, and carboxylate groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures to handle potentially hazardous reagents and intermediates .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 18-beta-acetoxy-10,17-alpha-dimethoxy-3-oxo-2,3-seco-20-alpha-yohimbane-16-beta-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.
Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity and stability.
Substitution: This reaction can replace one functional group with another, potentially enhancing or diminishing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized derivative, while reduction could produce a more reduced form of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a precursor for synthesizing other complex molecules.
Biology: Its biological activity may make it useful in studying cellular processes and interactions.
Medicine: It could be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Its unique structure might make it valuable in developing new materials or chemical processes.
Wirkmechanismus
The mechanism by which Methyl 18-beta-acetoxy-10,17-alpha-dimethoxy-3-oxo-2,3-seco-20-alpha-yohimbane-16-beta-carboxylate exerts its effects likely involves interactions with specific molecular targets and pathways. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methyl 18-beta-acetoxy-10,17-alpha-dimethoxy-3-oxo-2,3-seco-20-alpha-yohimbane-16-beta-carboxylate include other yohimbane derivatives with modifications to the functional groups. Examples include:
- Yohimbine
- Rauwolscine
- Corynanthine
Uniqueness
What sets Methyl 18-beta-acetoxy-10,17-alpha-dimethoxy-3-oxo-2,3-seco-20-alpha-yohimbane-16-beta-carboxylate apart is its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
27124-12-5 |
|---|---|
Molekularformel |
C25H32N2O7 |
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
methyl 7-acetyloxy-6-methoxy-2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxo-1,4,4a,5,6,7,8,8a-octahydroisoquinoline-5-carboxylate |
InChI |
InChI=1S/C25H32N2O7/c1-14(28)34-21-9-16-13-27(22(29)11-19(16)23(24(21)32-3)25(30)33-4)8-7-15-12-26-20-6-5-17(31-2)10-18(15)20/h5-6,10,12,16,19,21,23-24,26H,7-9,11,13H2,1-4H3 |
InChI-Schlüssel |
BTQSFHGEXFKNQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CC2CN(C(=O)CC2C(C1OC)C(=O)OC)CCC3=CNC4=C3C=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


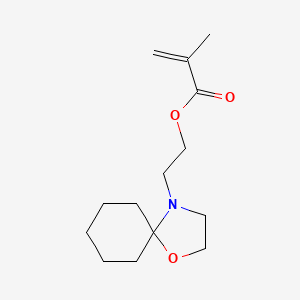
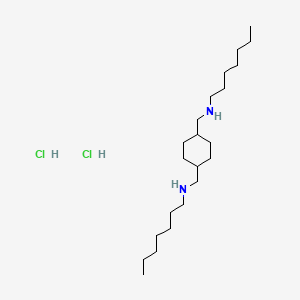
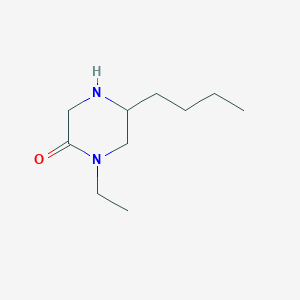
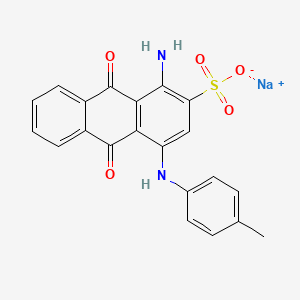
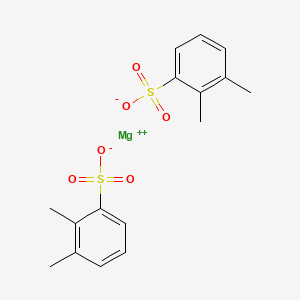
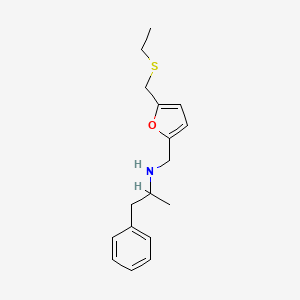
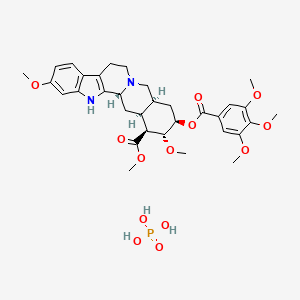
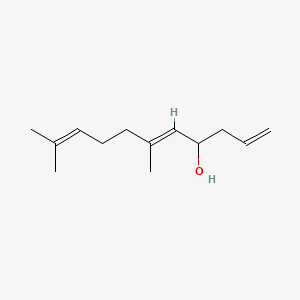
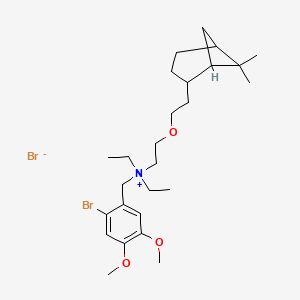
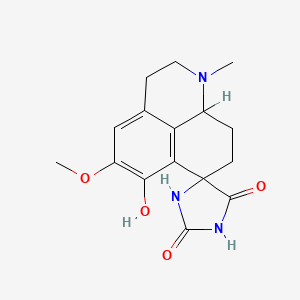

![Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B13748920.png)
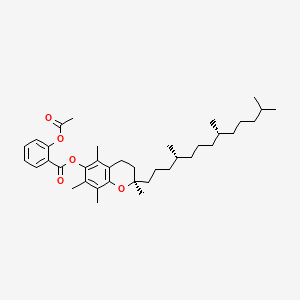
![(3aR,5R,6R,6aS)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B13748927.png)
